molecular formula C4H9I B3049829 Butane, 2-iodo-, (2R)- CAS No. 22156-92-9

Butane, 2-iodo-, (2R)-

Cat. No. B3049829
CAS RN: 22156-92-9
M. Wt: 184.02 g/mol
InChI Key: IQRUSQUYPCHEKN-SCSAIBSYSA-N
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Description

“Butane, 2-iodo-, (2R)-” is also known as “(S)-2-Iodobutane” and has the molecular formula C4H9I . It has a molecular weight of 184.0187 . This compound is also available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

The synthesis of “Butane, 2-iodo-, (2R)-” could potentially involve retrosynthetic analysis, a technique frequently used in organic synthesis . This process involves working backward from the target molecule to identify precursors that could react to form the desired compound .


Molecular Structure Analysis

The molecular structure of “Butane, 2-iodo-, (2R)-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “Butane, 2-iodo-, (2R)-” could potentially involve nucleophilic substitution reactions . In these reactions, a nucleophile, an electron-rich species, attacks an electrophilic carbon from the back side relative to the location of the leaving group .


Physical And Chemical Properties Analysis

“Butane, 2-iodo-, (2R)-” has a molecular weight of 184.0187 . More physical and chemical property data can be found from the Thermodynamics Research Center (TRC) data available from the NIST Chemistry WebBook .

Mechanism of Action

The mechanism of action for “Butane, 2-iodo-, (2R)-” likely involves the principles of the SN2 reaction . This reaction involves a single step where bond-forming and bond-breaking occur simultaneously .

Safety and Hazards

“Butane, 2-iodo-, (2R)-” is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is toxic if inhaled and may cause respiratory irritation .

Future Directions

The future directions for “Butane, 2-iodo-, (2R)-” could involve further exploration of its physical and chemical properties. More data can be obtained from the NIST Chemistry WebBook and other resources .

properties

IUPAC Name

(2R)-2-iodobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRUSQUYPCHEKN-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane, 2-iodo-, (2R)-

CAS RN

22156-92-9
Record name 2-Iodobutane, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022156929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-IODOBUTANE, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9SLD70W1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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